molecular formula C15H10ClN3O3S2 B3035168 5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-48-6

5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B3035168
CAS No.: 303151-48-6
M. Wt: 379.8 g/mol
InChI Key: WBGBOQGUFPAFOW-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a phenyl group attached to the thiadiazole ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Antiviral Activity

  • Compounds derived from 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, similar in structure to the compound , have shown potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Agents

  • Derivatives of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, exhibiting moderate activity (Sah et al., 2014).

Drug-like Derivatives Synthesis

  • A general method for the synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, which are structurally related to the compound of interest, has been developed (Park et al., 2009).

Carbonic Anhydrase Inhibitors

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide, closely related to the compound , have been synthesized and found to be potent inhibitors of carbonic anhydrase isoenzymes (Bülbül et al., 2008).

Anticonvulsant Activity

  • Certain 1, 3, 4-Thiadiazol derivatives have demonstrated good anticonvulsant activity, highlighting the potential of similar compounds in neurological applications (Singh et al., 2012).

Intraocular Pressure Lowering Agents

  • Some derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown effectiveness in lowering intraocular pressure, indicating potential applications in ocular health (Barboiu et al., 1999).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given that sulfonamide derivatives are associated with a wide range of biological activities , there may be potential for this compound in various applications, such as antifungal, herbicidal, and potentially antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The general synthetic route includes the following steps :

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Salt Formation: The hydrazide is converted into its corresponding hydrazine salt.

    Cyclization: The hydrazine salt undergoes cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

  • **

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-N-phenylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c16-10-6-8-12(9-7-10)24(21,22)15-13(18-19-23-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBOQGUFPAFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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